5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 312913-67-0
VCID: VC11817063
InChI: InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3
SMILES: CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

CAS No.: 312913-67-0

Cat. No.: VC11817063

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole - 312913-67-0

Specification

CAS No. 312913-67-0
Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
IUPAC Name 3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole
Standard InChI InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3
Standard InChI Key FNIYWLDEOSHKTD-UHFFFAOYSA-N
SMILES CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identification and Structural Features

Molecular Composition and Physicochemical Properties

The molecular formula of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is C₁₅H₁₄N₄O₃, with a calculated molecular weight of 298.30 g/mol. The compound crystallizes as a red block (melting point ≈ 290°C), consistent with related pyrazole derivatives. Key structural elements include:

  • A 4,5-dihydro-1H-pyrazole core, which confers partial saturation at positions 4 and 5.

  • A 4-nitrophenyl group at position 1, introducing strong electron-withdrawing effects.

  • A furan-2-yl substituent at position 5, contributing aromatic π-electron density.

  • A methyl group at position 3, enhancing steric bulk and lipophilicity .

Table 1: Physicochemical Characterization

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₃
Molecular Weight (g/mol)298.30
Melting Point (°C)290
Rf Value (TLC)0.58
% Yield72–85%

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

  • Chalcone Formation: 4-Nitroacetophenone reacts with furfuraldehyde via Claisen-Schmidt condensation in ethanol, catalyzed by silver trifluoromethanesulfonate (AgOTf). This yields a nitro-substituted chalcone intermediate .

  • Cyclocondensation: The chalcone undergoes cyclization with hydrazine hydrate in ethanol, forming the dihydropyrazole ring. The methyl group originates from the acetophenone starting material .

Table 2: Synthetic Parameters

ParameterCondition
CatalystAgOTf (5 mol%)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4–6 hours

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1341.48: Asymmetric stretching of the nitro (NO₂) group.

  • 3336.56: N-H stretching of the pyrazole ring.

  • 1594.15: C=N stretching of the conjugated imine.

  • 2920–2850: C-H stretching of the methyl group.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.24 (d, 1H): Pyrazole N-H proton.

  • δ 6.38–8.17 (m, 7H): Aromatic protons from furan and nitrophenyl groups.

  • δ 3.40 (d, 1H): Aliphatic proton adjacent to the dihydro region.

  • δ 2.50 (s, 3H): Methyl group at position 3.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 160.2: Nitro-substituted aromatic carbon.

  • δ 148.7: Furan oxygen-linked carbon.

  • δ 21.3: Methyl carbon .

Antimicrobial Activity

Bioactivity Profile

The compound demonstrates potent activity against:

  • Gram-positive bacteria: Bacillus subtilis, Staphylococcus aureus (MIC = 3.12 μg/ml).

  • Gram-negative bacteria: Pseudomonas aeruginosa (MIC = 3.12 μg/ml).

  • Fungi: Candida albicans, Aspergillus niger (MIC = 3.12 μg/ml).

Table 3: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (μg/ml)
Bacillus subtilis3.12
Staphylococcus aureus3.12
Pseudomonas aeruginosa3.12
Candida albicans3.12
Aspergillus niger3.12

Structure-Activity Relationships (SAR)

  • The 4-nitrophenyl group enhances electron withdrawal, increasing membrane permeability .

  • The furan ring contributes to π-π stacking interactions with microbial enzymes .

  • The methyl group improves lipid solubility, facilitating cytoplasmic uptake .

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